1-Amino-3-methyl-1,3-diazinan-2-one
Overview
Description
1-Amino-3-methyl-1,3-diazinan-2-one is a heterocyclic compound with the molecular formula C₅H₁₁N₃O and a molecular weight of 129.16 g/mol . This compound is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom, making it a member of the diazinane family . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methyl-1,3-diazinan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,3-diazinan-2-one with ammonia can yield this compound . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and are carried out under controlled temperatures.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted diazinan-2-one derivatives with various functional groups.
Scientific Research Applications
1-Amino-3-methyl-1,3-diazinan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-amino-3-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1,3-Diazinan-2-one: Lacks the amino group, resulting in different reactivity and applications.
3-Methyl-1,3-diazinan-2-one: Similar structure but without the amino group, affecting its chemical properties.
1-Amino-1,3-diazinan-2-one: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Amino-3-methyl-1,3-diazinan-2-one is unique due to the presence of both an amino group and a methyl group on the diazinane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-amino-3-methyl-1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-3-2-4-8(6)5(7)9/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANLHGRLYUOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-11-4 | |
Record name | 1-amino-3-methyl-1,3-diazinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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